2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
“2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the CAS number 1220032-46-1 . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of this compound is typically done in a lab scale to kilo scale, with a 6-8 step synthesis process . Each custom synthesis comes with a Certificate of Analysis (COA), Material Safety Data Sheet (MSDS), Hydrogen Nuclear Magnetic Resonance (HNMR), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Carbon-13 Nuclear Magnetic Resonance (CNMR) & Infrared Spectroscopy (IR) provided on request .Physical and Chemical Properties Analysis
The molecular weight of this compound is 291.76 g/mol. Other physical and chemical properties such as solubility, melting point, flash point, and boiling point are not provided in the search results .Scientific Research Applications
Synthesis and Structural Studies
- Piperidine Derivatives and Their Preparation : Andersson and Soine (1950) reported the preparation of 2,6-di-(α-hydroxybenzyl)-piperidine hydrochloride and related compounds, contributing to the understanding of piperidine derivative synthesis (Andersson & Soine, 1950).
- Crystal and Molecular Structure Analysis : Kariyappa et al. (2016) explored the synthesis and structure of related piperidine derivatives, advancing knowledge in molecular and crystal structure analyses (Kariyappa et al., 2016).
Antimicrobial and Antifungal Activities
- Antimicrobial Activities of Piperidine Derivatives : Research by Kumar et al. (2016) and Ovonramwen et al. (2019) highlighted the synthesis of certain piperidine derivatives and their evaluation for antimicrobial activities, indicating their potential use in this field (Kumar et al., 2016), (Ovonramwen et al., 2019).
Synthesis of Novel Compounds
- New Piperidine Derivatives for Potential Uses : Sugimoto et al. (1990) synthesized new 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, contributing to the development of novel compounds with potential applications (Sugimoto et al., 1990).
Biological and Pharmacological Studies
- Cytotoxic and Anticancer Properties : Studies by Dimmock et al. (1998) and Rehman et al. (2018) explored the synthesis of piperidine derivatives and their evaluation as potential cytotoxic and anticancer agents, expanding the scope of biological and pharmacological research in this area (Dimmock et al., 1998), (Rehman et al., 2018).
Miscellaneous Applications
- Other Research Areas : Additional studies have investigated the synthesis and potential applications of various piperidine derivatives in different contexts, such as Gul et al. (2003) focusing on toxicity and Bachmann et al. (1951) on pharmacological activities (Gul et al., 2003), (Bachmann & Jenkins, 1951).
Safety and Hazards
Properties
IUPAC Name |
2-[2-[(2,6-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO.ClH/c15-13-5-3-6-14(16)12(13)10-18-9-7-11-4-1-2-8-17-11;/h3,5-6,11,17H,1-2,4,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHXFQLPASUZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOCC2=C(C=CC=C2F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-46-1 | |
Record name | Piperidine, 2-[2-[(2,6-difluorophenyl)methoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.